Cas no 1789721-31-8 (2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol)

2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-1944654
- 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol
- 1789721-31-8
-
- インチ: 1S/C11H11F2NO/c1-14-6-5-7-8(10(15)11(12)13)3-2-4-9(7)14/h2-6,10-11,15H,1H3
- InChIKey: RCDBPPSFFPJICT-UHFFFAOYSA-N
- SMILES: FC(C(C1=CC=CC2=C1C=CN2C)O)F
計算された属性
- 精确分子量: 211.08087030g/mol
- 同位素质量: 211.08087030g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 225
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2
- トポロジー分子極性表面積: 25.2Ų
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1944654-0.25g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.25g |
$723.0 | 2023-09-17 | ||
Enamine | EN300-1944654-10.0g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 10g |
$3376.0 | 2023-05-31 | ||
Enamine | EN300-1944654-0.5g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.5g |
$754.0 | 2023-09-17 | ||
Enamine | EN300-1944654-0.1g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.1g |
$691.0 | 2023-09-17 | ||
Enamine | EN300-1944654-1.0g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 1g |
$785.0 | 2023-05-31 | ||
Enamine | EN300-1944654-2.5g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 2.5g |
$1539.0 | 2023-09-17 | ||
Enamine | EN300-1944654-1g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 1g |
$785.0 | 2023-09-17 | ||
Enamine | EN300-1944654-5.0g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 5g |
$2277.0 | 2023-05-31 | ||
Enamine | EN300-1944654-0.05g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 0.05g |
$660.0 | 2023-09-17 | ||
Enamine | EN300-1944654-5g |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol |
1789721-31-8 | 5g |
$2277.0 | 2023-09-17 |
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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9. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-olに関する追加情報
2,2-Difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol (CAS No. 1789721-31-8): An Overview of Its Structure, Properties, and Applications
2,2-Difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol (CAS No. 1789721-31-8) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinct structural features, which include a difluoromethyl group and an indole moiety. These structural elements contribute to its unique chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol is defined by its molecular formula C13H13F2NO. The presence of the difluoromethyl group (CF2) imparts significant electronic and steric effects, which can influence the compound's reactivity and biological activity. The indole ring, a common motif in many biologically active molecules, further enhances the compound's potential for therapeutic applications.
Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to modulate biological activity and improve pharmacokinetic properties. The difluoromethyl group in 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. Additionally, the fluorine atoms can form hydrogen bonds with biological targets, leading to enhanced binding affinity and selectivity.
In terms of its physical properties, 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol is a solid at room temperature with a melting point ranging from 65 to 67°C. It is soluble in common organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. These solubility characteristics are important considerations for its use in various experimental settings.
The synthesis of 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol has been reported using several methods. One common approach involves the reaction of 4-bromoindole with a suitable difluoromethylating agent followed by reduction to form the alcohol. Another method involves the nucleophilic substitution of a bromoalkane with a difluoromethyl anion in the presence of an indole derivative. These synthetic routes provide researchers with flexible options for producing this compound on both small and large scales.
In the context of medicinal chemistry, 2,2-difluoro-1-(1-methyl-1H-indol-4-yl)ethan-1-ol has shown promising activity in various biological assays. For instance, it has been evaluated for its potential as an inhibitor of specific enzymes involved in disease pathways. One notable application is its use as an inhibitor of histone deacetylases (HDACs), which are implicated in several diseases including cancer and neurodegenerative disorders. Studies have demonstrated that this compound can selectively inhibit HDACs without causing significant toxicity to normal cells.
Beyond enzyme inhibition, 2,2-difluoro-1-(1-methyl-1H-indol-4-y)ethan-l-oI has also been investigated for its anti-inflammatory properties. In vitro experiments have shown that it can effectively reduce the production of pro-inflammatory cytokines such as interleukin 6 (IL-6) and tumor necrosis factor alpha (TNF-alpha). This suggests that it may have potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 2,2-difluoro-l-(l-methyl-lH-indoI--yI)ethan-I-oI has been studied to assess its suitability for clinical applications. Preclinical studies have demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, making it suitable for once-daily dosing regimens. Additionally, it shows low potential for drug-drug interactions due to its minimal metabolism by cytochrome P450 enzymes.
To further explore the therapeutic potential of 2, 2-dif lu oro-I -(I -meth yl-I H-in do l -4-y I )et han-I -o I , clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Early-phase trials have shown promising results with no major adverse effects reported at therapeutic doses. These findings provide a strong foundation for advancing this compound through later stages of clinical development.
In conclusion, 2, 2-dif lu oro-I -(I -meth yl-I H-in do l -4-y I )et han-I -o I (CAS No. 178972l -3l -8) is a promising compound with unique structural features that contribute to its diverse biological activities. Its potential applications in enzyme inhibition and anti-inflammatory therapy make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic benefits, this compound holds significant promise for addressing unmet medical needs.
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